

Butyrolactone II: A Technical Guide to its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyrolactone II*

Cat. No.: *B8136551*

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Abstract

Butyrolactone II, a butenolide fungal metabolite primarily isolated from *Aspergillus terreus*, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of **Butyrolactone II**. Detailed experimental protocols for key biological assays, including 5-lipoxygenase inhibition, antioxidant activity, and α -glucosidase inhibition, are provided to facilitate further research and development. Additionally, this guide visualizes the pertinent 5-lipoxygenase signaling pathway and experimental workflows to enhance understanding of its mechanism of action and practical application in a laboratory setting.

Chemical Structure and Identification

Butyrolactone II is chemically identified as methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate.^[1] Its structure features a central γ -butyrolactone ring, a five-membered lactone, which is a common motif in many biologically active natural products.

Table 1: Chemical Identifiers for **Butyrolactone II**

Identifier	Value
IUPAC Name	methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2- [(4-hydroxyphenyl)methyl]-5-oxofuran-2- carboxylate[1]
CAS Number	87414-44-6[1]
Molecular Formula	C ₁₉ H ₁₆ O ₇ [1]
Molecular Weight	356.3 g/mol [1]
SMILES	COC(=O) [C@]1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)C C3=CC=C(C=C3)O
InChI	InChI=1S/C19H16O7/c1-25-18(24)19(10-11-2- 6-13(20)7-3-11)15(16(22)17(23)26-19)12-4-8- 14(21)9-5-12/h2-9,20-22H,10H2,1H3/t19-/m1/s1
InChIKey	AEKPZNDJHWFONI-LJQANCHMSA-N

Physicochemical Properties

Butyrolactone II is typically supplied as a solid.[2] While specific experimental data on its melting point and boiling point are not readily available in the cited literature, it is soluble in dimethyl sulfoxide (DMSO). For reference, the parent compound, γ -butyrolactone, is a colorless liquid with a melting point of -43.53 °C and a boiling point of 204 °C.[3]

Table 2: Physicochemical Properties of **Butyrolactone II**

Property	Value
Physical State	Solid[2]
Solubility	Soluble in DMSO[3]
Melting Point	Data not available
Boiling Point	Data not available

Biological Activities and Quantitative Data

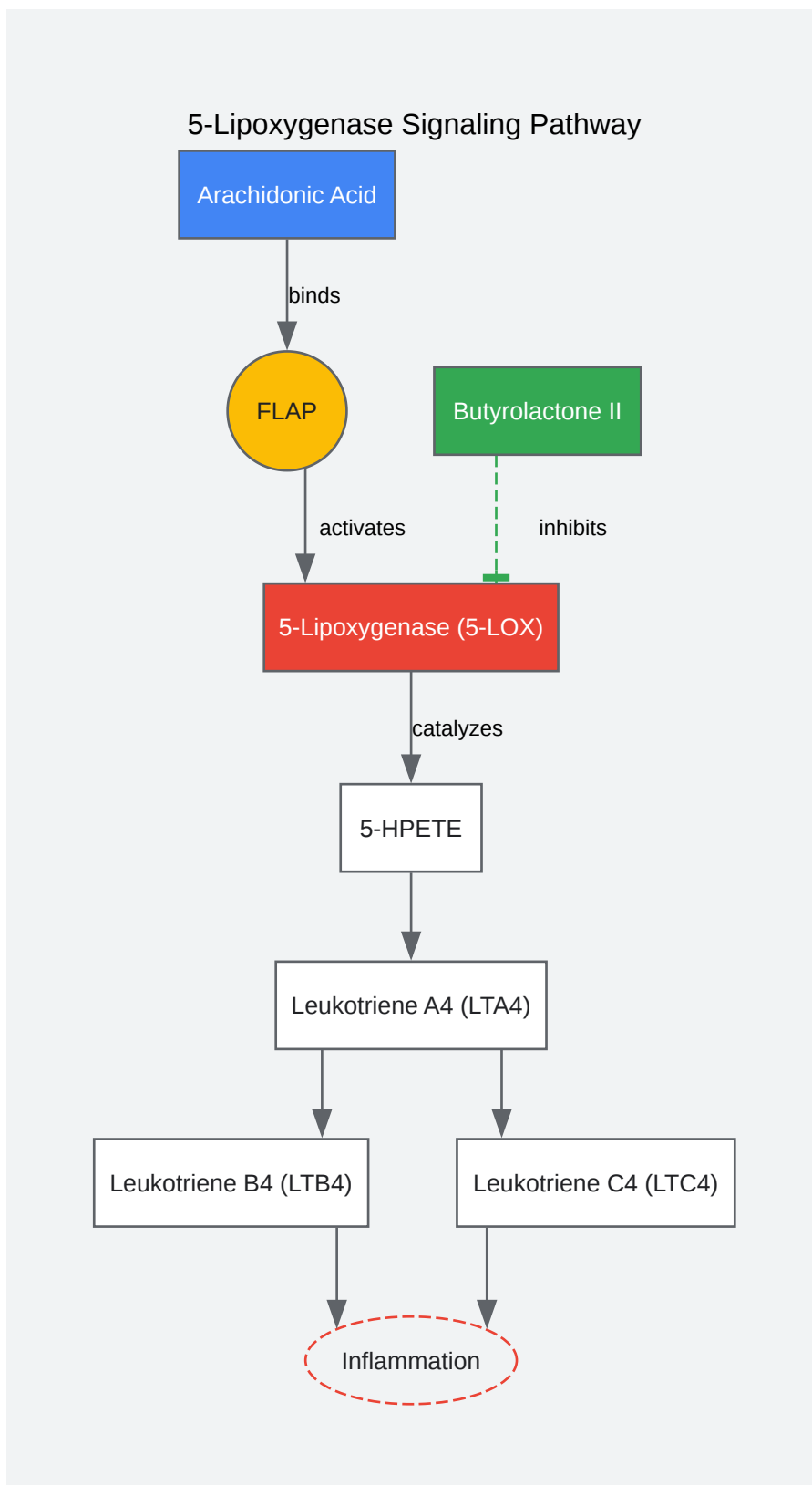
Butyrolactone II exhibits a range of biological activities, positioning it as a molecule of interest for drug discovery and development. Its primary reported activities are as a 5-lipoxygenase inhibitor, an antioxidant, and an α -glucosidase inhibitor.

Table 3: Summary of Biological Activities of **Butyrolactone II**

Activity	Assay	Result (IC ₅₀ / EC ₅₀)	Reference
5-Lipoxygenase (5-LOX) Inhibition	Enzyme Inhibition Assay	21.43 μ g/mL	Wang, F.-S., et al. (2010)[4][5]
Antioxidant Activity	DPPH Radical Scavenging	11.5 μ M	Kang, H.-S., & Kim, J.-P. (2019)[2]
ABTS Radical Scavenging	68.5 μ M	Kang, H.-S., & Kim, J.-P. (2019)[2]	
α -Glucosidase Inhibition	Enzyme Inhibition Assay	0.126 mM	Zhang, L.-H., et al. (2016)[2]

Mechanism of Action: 5-Lipoxygenase Signaling Pathway

Butyrolactone II's activity as a 5-lipoxygenase (5-LOX) inhibitor is significant due to the role of this enzyme in the inflammatory cascade. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by 5-LOX into leukotrienes. By inhibiting 5-LOX, **Butyrolactone II** can potentially mitigate inflammatory responses.



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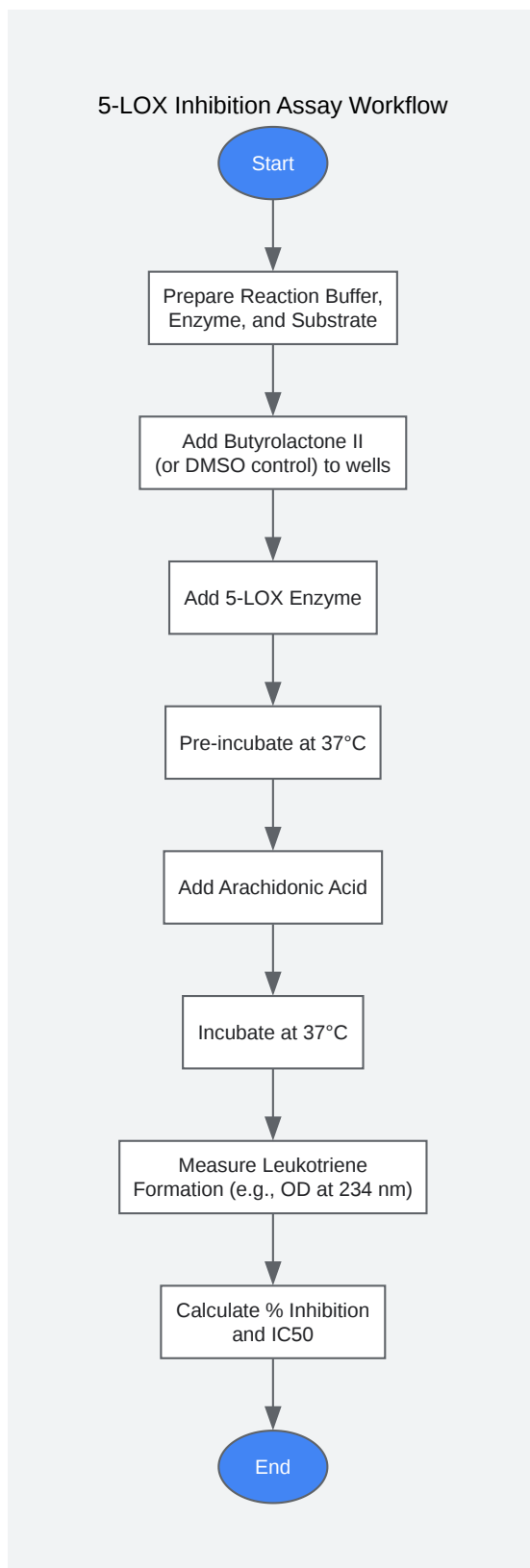
Caption: Inhibition of the 5-Lipoxygenase pathway by **Butyrolactone II**.

Experimental Protocols

5-Lipoxygenase (5-LOX) Inhibition Assay

Protocol adapted from Wang, F.-S., et al. (2010). Butyrolactones, inhibitors of 5-lipoxygenase from fungal metabolites. Journal of Chinese Pharmaceutical Sciences, 19(4), 251-255.[4][5]

- **Enzyme Preparation:** Prepare a crude 5-lipoxygenase enzyme solution from a suitable source, such as rat peritoneal neutrophils or a commercially available recombinant enzyme.
- **Reaction Mixture:** In a 96-well plate, prepare the reaction mixture containing Tris-HCl buffer (pH 7.4), CaCl_2 , and ATP.
- **Inhibitor Addition:** Add various concentrations of **Butyrolactone II** (dissolved in DMSO) to the wells. A control with DMSO alone should be included.
- **Enzyme Addition:** Add the 5-lipoxygenase enzyme solution to each well and incubate at 37°C for 10 minutes.
- **Substrate Addition:** Initiate the reaction by adding the substrate, arachidonic acid.
- **Incubation:** Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
- **Termination and Measurement:** Stop the reaction and measure the formation of leukotrienes (e.g., LTB_4) using a suitable method, such as UV-Vis spectrophotometry at 234 nm or an ELISA kit.
- **Calculation:** Calculate the percentage of inhibition for each concentration of **Butyrolactone II** and determine the IC_{50} value.



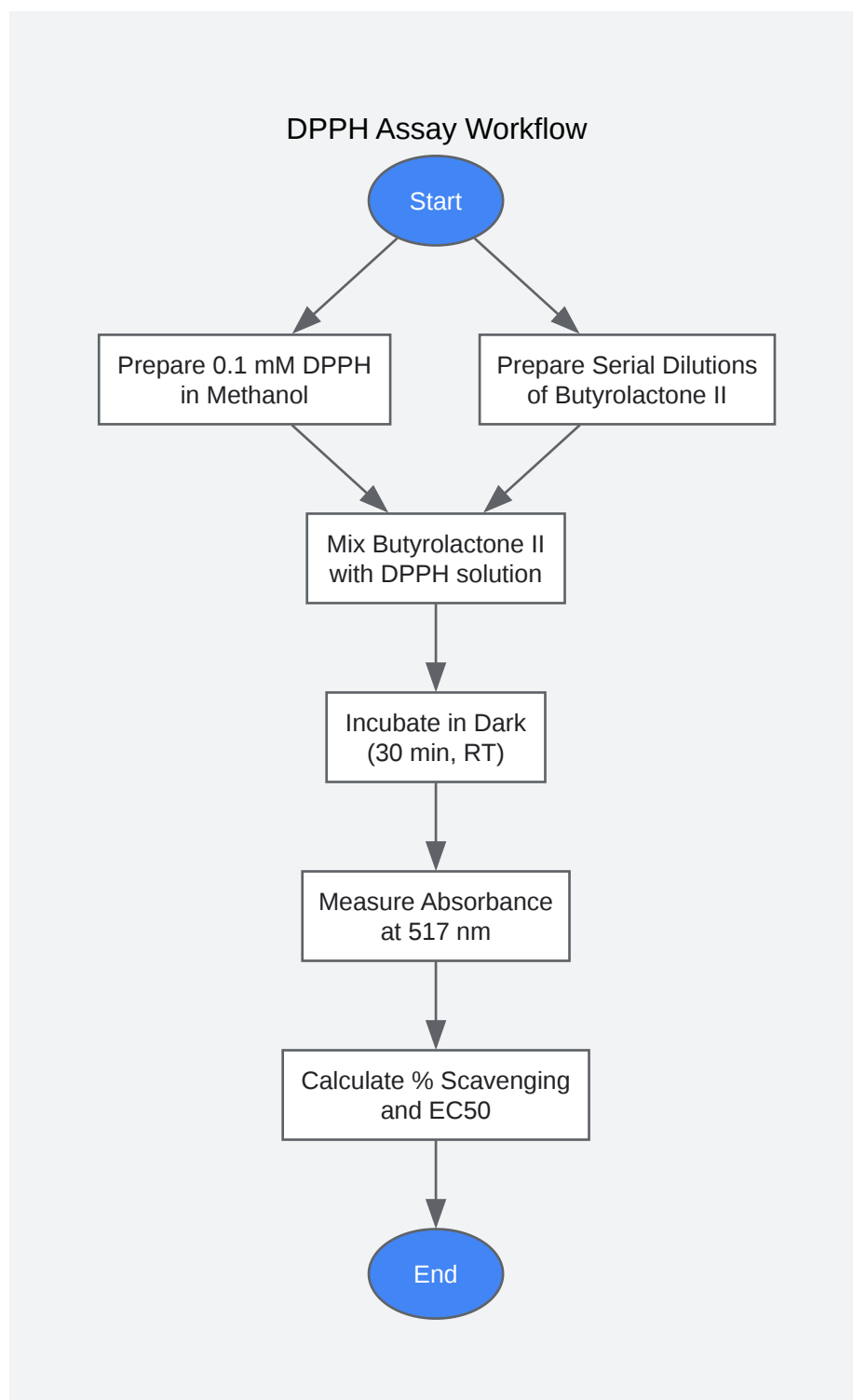
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Caption: Workflow for the 5-Lipoxygenase inhibition assay.

DPPH Radical Scavenging Activity Assay

Protocol adapted from Kang, H.-S., & Kim, J.-P. (2019). Butenolide derivatives from the fungus *Aspergillus terreus* and their radical scavenging activity and protective activity against glutamate-induced excitotoxicity. *Journal of Applied Biological Chemistry*, 62(1), 43-48.

- **DPPH Solution Preparation:** Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- **Sample Preparation:** Prepare a series of dilutions of **Butyrolactone II** in methanol.
- **Reaction:** In a 96-well plate, add a specific volume of each **Butyrolactone II** dilution to the wells. Then, add the DPPH solution to each well. A control containing only methanol and the DPPH solution should be included.
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance of each well at 517 nm using a microplate reader.
- **Calculation:** Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the EC₅₀ value. The percentage of scavenging activity can be calculated using the formula: $(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}} * 100$, where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the sample.



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